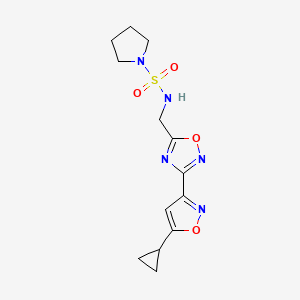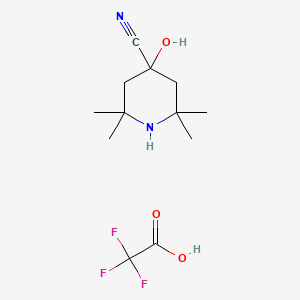
(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Mécanisme D'action
Target of Action
The primary targets of (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride, also known as EN300-7549975, are the NMDA receptors on GABAergic interneurons and adenosine A1 receptors . These receptors play a crucial role in regulating neurotransmission and synaptic plasticity in the central nervous system .
Mode of Action
EN300-7549975 interacts with its targets by antagonizing NMDA receptors, which leads to the disinhibition of afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Additionally, it reduces rapid glutamate release at some synapses . The compound also reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts EN300-7549975’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound affects the glutamatergic pathway, specifically the release of glutamate, a key neurotransmitter involved in learning and memory . By reducing the release of glutamate, EN300-7549975 can modulate synaptic transmission and potentially influence various cognitive processes .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .
Result of Action
The molecular and cellular effects of EN300-7549975’s action include a decrease in presynaptic activity and glutamate release . This reduction in glutamate release may contribute to its potential antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Generally, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-one and difluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular processes.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3,3-Difluoro-2-methylazetidine hydrochloride: Similar in structure but with a different ring system.
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Contains a cyclopentane ring and two amine groups.
(1R,2R)-N,N′-bis(benzyl)-1,2-cyclohexanediamine dihydrochloride: Features a cyclohexane ring and benzyl groups.
Uniqueness
(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms, methyl group, and amine group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXRMQFEAIETM-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2899729.png)


![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)
![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)
![N-(2,5-difluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2899741.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
